molecular formula C12H23NO3 B2429164 1-Boc-3-(hydroxymethyl)-3-methylpiperidine CAS No. 406212-48-4

1-Boc-3-(hydroxymethyl)-3-methylpiperidine

Katalognummer B2429164
CAS-Nummer: 406212-48-4
Molekulargewicht: 229.32
InChI-Schlüssel: ZGNKCYOZCJEKOH-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is a chemical compound used as a reactant for the synthesis of various inhibitors and antagonists . It is also known as tert-butyl (3S)-3-(hydroxymethyl)-1-piperazinecarboxylate .


Synthesis Analysis

The synthesis of ® -1-Boc-3-hydroxymethyl piperazine involves using cheap and easily-obtained ethylenediamine and (S) -glycidol as raw materials to obtain ® -2-hydroxymethyl piperazine . This method has the advantages of few steps, low cost, high yield, and easiness .


Molecular Structure Analysis

The molecular formula of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine is C10H20N2O3 . The molecular weight is 216.28 .


Physical And Chemical Properties Analysis

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is a solid . It is soluble in methanol and dimethylformamide (DMF) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biocatalytic Production

1-Boc-3-(hydroxymethyl)-3-methylpiperidine serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it is involved in the synthesis of (S)-1-Boc-3-hydroxypiperidine, a process catalyzed by chiral resolution and followed by a reaction with (Boc)2O in the presence of triethylamine (Wang Junming, 2013). Additionally, the compound plays a critical role in the bioreductive production of (R)-N-Boc-3-hydroxypiperidine, a privileged scaffold encountered in numerous bioactive compounds. This process utilizes a carbonyl reductase from Kluyveromyces marxianus and shows potential for industrial production due to its high turnover number and excellent catalytic activity (Lifeng Chen et al., 2017).

Pharmaceutical Intermediates

The compound is also used in the production of pharmaceutical intermediates. For instance, (S)-N-Boc-3-hydroxypiperidine is synthesized for use in drugs like ibrutinib, an API of Imbruvica, which is employed in the treatment of lymphoma. The development of an efficient biocatalytic process for the synthesis of (S)-N-Boc-3-hydroxypiperidine has been reported, highlighting its commercial potential and scalability (Xin Ju et al., 2014).

Palladium-Catalyzed Arylation

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is also pivotal in the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines. This process is essential for synthesizing 3-arylpiperidines, crucial building blocks in pharmaceutical research. The development of a new flexible phosphine ligand was key to inducing both efficiency and β-selectivity in this process (Anthony Millet & O. Baudoin, 2015).

Versatile Building Blocks

Moreover, the compound forms a versatile building block for synthesizing compounds with high potential for biological activity. For example, it's used in the straightforward and scalable synthesis of orthogonally protected 3,7-diazabicyclo [4.1.0] heptane (H. Schramm et al., 2009).

Safety and Hazards

It is advised to avoid breathing mist, gas, or vapors of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is used as a reactant for the synthesis of Pim-1 inhibitors, Vasopressin1b receptor antagonists, CXCR4 antagonists as anti-HIV agents, Amide CCR5 antagonist, PSSRI-based inhibitors of S. aureus multidrug efflux pumps, and Human GnRH receptor antagonists . This suggests that it has potential applications in the development of various therapeutic agents.

Eigenschaften

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNKCYOZCJEKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 0° C. stirred solution of Intermediate 54 (1.17 g, 4.56 mmol) in dry THF (20 ml) was added LiAlH4 (1.0 M in THF, 9.11 ml, 9.11 mmol) dropwise and the reaction was allowed to warm to room temperature. Upon completion as indicated by TLC, the reaction was carefully quenched with saturated NH4Cl and EtOAc was added. The layers were separated, the aqueous layer was extracted with EtOAc (3×15 ml) and the organic extracts were combined. The organic phase was dried over Na2SO4, filtered and concentrated under reduced pressure to yield 0.844 g (42.1%) of 3-hydroxymethyl-3-methyl-piperidine-1-carboxylic acid tert-butyl ester (Intermediate 55). 1H NMR (400 MHz, CDCl3) δ ppm 0.9 (s, 3 H), 1.3 (m, 2 H), 1.5 (s, 9 H), 1.5 (m, 3 H), 2.9 (s, 1 H), 3.1 (s, 1 H), 3.5 (d, J=11.5 Hz, 1 H), 3.8 (m, 2 H).
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.11 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cold (−20° C.) solution of 1-tert-butyl 3-ethyl 3-methyl-1,3-piperidinedi-carboxylate (2.3 g, 8.48 mmol) in dry THF was added LiBH4 (2M in THF, 10.6 mmol), and the stirring was continued overnight. The reaction mixture was allowed to warm to room temperature. The reaction mixture was cooled by ice water and acidified (pH 5-6) with aqueous 1N HCl. The mixture was concentrated under reduced pressure, then extracted with ethyl acetate. The organic phase was separated, dried over MgSO4, filtered, and evaporated. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate, 4:1-3:1) to give tert-butyl 3-(hydroxymethyl)-3-methyl-1-piperidinecarboxylate as a colorless oil form (1.5 g, yield; 78%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
10.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

6.14 ml (1.2 M in toluene, 7.37 mmol) of DIBALH was dropped to a dry ice cooled (−30° C.) solution of 1.00 g (3.69 mmol) crude 3-methyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester in 2 ml of THF. The reaction was warmed up (0° C. for 1 h), continued for 3 h, cooled (−15° C.) and treated again with 0.61 ml (1.2 M in toluene, 0.74 mmol) of DIBALH. After 1 h the reaction was warmed up to 0° C. and neutralized with aqueous 10% KHSO4 solution. The mixture was extracted with ether (3×), the organic phases were washed with a aqueous 10% NaCl solution, dried (Na2SO4) and evaporated to give after flash silica gel column (n-heptane/EtOAc 9:1) 0.61 g (73%) of the title compound as yellow oil. MS: 230.0 (MH+).
Quantity
6.14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.61 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.